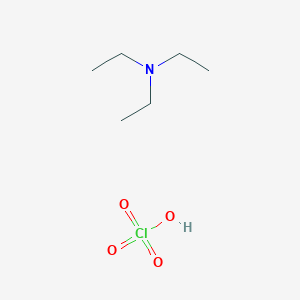
Ethanamine, N,N-diethyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-diethyl-, perchlorate is an organic compound with the molecular formula C6H16ClNO4. It is a derivative of ethanamine, where the nitrogen atom is bonded to two ethyl groups and one perchlorate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, N,N-diethyl-, perchlorate can be synthesized through the reaction of diethylamine with perchloric acid. The reaction typically involves the following steps:
Reaction of Diethylamine with Perchloric Acid: Diethylamine is reacted with perchloric acid under controlled conditions to form the perchlorate salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N,N-diethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other amine derivatives.
Substitution: The perchlorate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Ethanamine, N,N-diethyl-, perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanamine, N,N-diethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
Ethanamine, N-ethyl-: An amine with one ethyl group attached to the nitrogen atom.
Triethylamine: An amine with three ethyl groups attached to the nitrogen atom.
Uniqueness
Ethanamine, N,N-diethyl-, perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
14999-75-8 |
|---|---|
Formule moléculaire |
C6H16ClNO4 |
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
N,N-diethylethanamine;perchloric acid |
InChI |
InChI=1S/C6H15N.ClHO4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5) |
Clé InChI |
QAORMLJQCDFQBB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


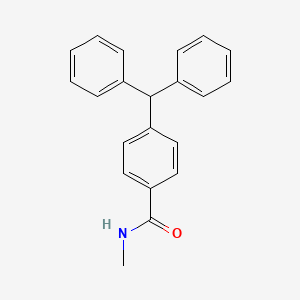
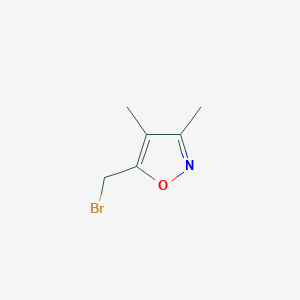
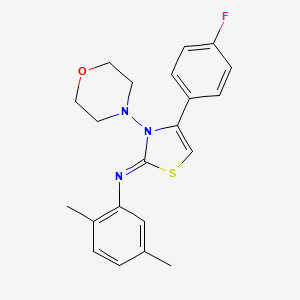
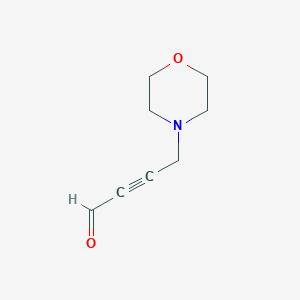

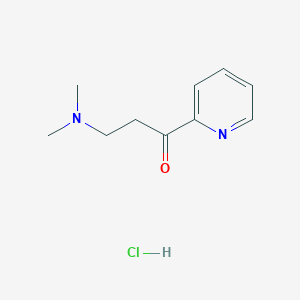

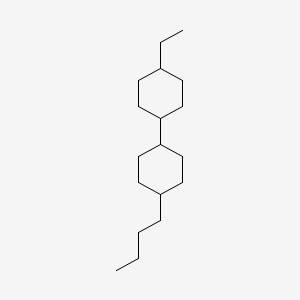

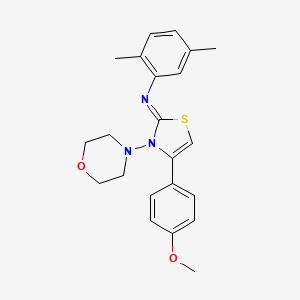
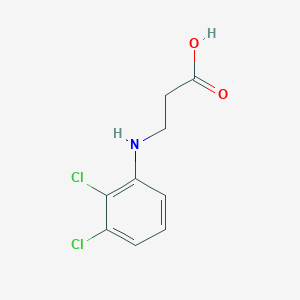
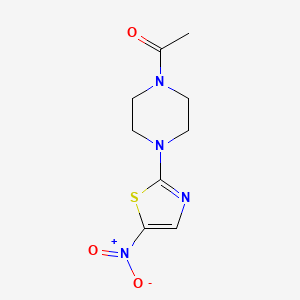
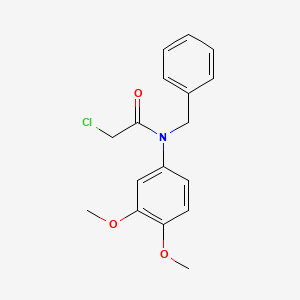
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
